4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
Structural Classification Within Pyrazolo[3,4-d]pyrimidine Derivatives
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are characterized by a fused bicyclic system incorporating both pyrazole and pyrimidine rings. This structural framework represents a specific regioisomer within the broader family of pyrazolopyrimidines, distinguished by the particular fusion pattern between the five-membered pyrazole ring and the six-membered pyrimidine ring. The pyrazolo[3,4-d]pyrimidine core structure serves as a bioisostere of adenine, making these compounds particularly relevant for biological applications due to their ability to mimic natural purine structures.
The systematic classification of this compound within the pyrazolopyrimidine family reveals important structural relationships and chemical properties. The compound features a chloro substituent at position 4, an ethyl group at position 1, and a methylthio group at position 6 of the pyrazolo[3,4-d]pyrimidine scaffold. This substitution pattern creates a unique molecular topology that influences both the compound's chemical reactivity and its potential interactions with biological targets.
Comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives demonstrates the diversity achievable through strategic substitution of the core heterocyclic framework. For instance, related compounds such as 4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine exhibit similar structural features but differ in their nitrogen-containing substituents and molecular weights. The systematic variation of substituents at different positions of the pyrazolopyrimidine core allows for fine-tuning of molecular properties and biological activities.
The electronic structure of pyrazolo[3,4-d]pyrimidines, including this compound, reflects the delocalized π-electron system characteristic of fused aromatic heterocycles. The presence of multiple nitrogen atoms within the ring system contributes to the compound's potential for hydrogen bonding interactions and coordination with metal centers. Additionally, the electron-withdrawing chloro substituent and the electron-donating methylthio group create an electronic asymmetry that may influence the compound's reactivity and selectivity in chemical transformations.
Structural studies of pyrazolo[3,4-d]pyrimidine derivatives have revealed important insights into their three-dimensional conformations and crystal packing arrangements. X-ray crystallographic analysis of related compounds has demonstrated the planarity of the fused ring system and the specific orientations adopted by substituent groups. These structural features are crucial for understanding the compound's potential interactions with biological macromolecules and for designing structure-activity relationships in medicinal chemistry applications.
| Classification Level | Description | Key Features |
|---|---|---|
| Heterocyclic Family | Pyrazolopyrimidines | Fused bicyclic nitrogen heterocycles |
| Specific Isomer | Pyrazolo[3,4-d]pyrimidine | [3,4-d] fusion pattern |
| Substitution Pattern | 4-Chloro-1-ethyl-6-methylthio | Multiple functional groups |
| Bioisosteric Relationship | Adenine analog | Purine-like structure |
| Electronic Character | π-Electron delocalized system | Aromatic heterocycle |
Historical Development of Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry
The historical development of pyrazolo[3,4-d]pyrimidine scaffolds in medicinal chemistry represents a significant evolution in heterocyclic drug discovery, spanning several decades of intensive research and pharmaceutical development. The emergence of these compounds as privileged structures in medicinal chemistry can be traced to early recognition of their structural similarity to naturally occurring purines and their potential to serve as adenosine triphosphate mimetics. This fundamental observation sparked widespread interest in exploring pyrazolopyrimidine derivatives as potential therapeutic agents across multiple disease areas.
Initial investigations into pyrazolo[3,4-d]pyrimidine pharmacology focused primarily on their antitumor properties, driven by the hypothesis that these purine analogs could interfere with cellular nucleotide metabolism and DNA synthesis. Early research demonstrated that 4-aminopyrazolo[3,4-d]pyrimidine nucleosides and related compounds could function as substrates for both anabolic and catabolic enzymes, suggesting their potential utility as antimetabolites in cancer chemotherapy. These pioneering studies established the foundation for subsequent medicinal chemistry efforts aimed at optimizing the biological activities of pyrazolopyrimidine derivatives.
The discovery of kinase inhibitory properties within the pyrazolo[3,4-d]pyrimidine family marked a pivotal moment in their medicinal chemistry development. Researchers recognized that the structural framework of these compounds enabled effective binding to the adenosine triphosphate-binding sites of protein kinases, leading to potent and selective enzyme inhibition. This breakthrough opened new avenues for drug development, particularly in oncology, where dysregulated kinase activity represents a fundamental driver of malignant transformation and tumor progression.
Contemporary research has established pyrazolo[3,4-d]pyrimidine derivatives as versatile scaffolds for targeting multiple therapeutic areas beyond oncology. Investigations have revealed significant activities against various kinase families, including epidermal growth factor receptor, vascular endothelial growth factor receptor, and Bruton's tyrosine kinase. The ability to achieve selectivity among different kinase targets through strategic structural modifications has made pyrazolopyrimidines particularly attractive for precision medicine applications.
The synthetic chemistry of pyrazolo[3,4-d]pyrimidine derivatives has undergone continuous refinement, with researchers developing increasingly efficient and environmentally sustainable preparation methods. Modern synthetic approaches emphasize both conventional and green chemistry methodologies, enabling scalable production of diverse pyrazolopyrimidine libraries for biological screening and lead optimization. The development of structure-activity relationships has provided crucial insights into the molecular determinants of biological activity, guiding rational drug design efforts.
Recent advances in pyrazolo[3,4-d]pyrimidine medicinal chemistry have expanded their therapeutic scope to include anti-inflammatory, antimicrobial, antiviral, and neurological applications. The recognition of these compounds as potential treatments for multiple sclerosis, Alzheimer's disease, and other central nervous system disorders reflects the growing appreciation for their diverse pharmacological properties. Additionally, investigations into their antimicrobial activities have revealed promising applications in combating bacterial and fungal infections, particularly in the context of antibiotic resistance.
| Historical Period | Key Developments | Therapeutic Focus | Notable Achievements |
|---|---|---|---|
| Early Research (1960s-1980s) | Purine analog recognition | Antitumor agents | Adenosine triphosphate mimetics identified |
| Kinase Era (1990s-2000s) | Protein kinase inhibition | Oncology applications | Epidermal growth factor receptor targeting |
| Modern Development (2010s-Present) | Multi-target approaches | Diverse therapeutic areas | Bruton's tyrosine kinase inhibitors |
| Contemporary Research (2020s) | Green synthesis methods | Precision medicine | Structure-activity optimization |
Properties
IUPAC Name |
4-chloro-1-ethyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4S/c1-3-13-7-5(4-10-13)6(9)11-8(12-7)14-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJICGEFYYJMUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=NC(=N2)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729190 | |
| Record name | 4-Chloro-1-ethyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220517-81-6 | |
| Record name | 4-Chloro-1-ethyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
This approach involves starting from a chloropyrimidine derivative, such as 2,4-dichloropyrimidine-5-formaldehyde, which reacts with alkyl hydrazine hydrochloride under controlled conditions to form the pyrazolopyrimidine core. Subsequent alkylation introduces the ethyl and methylthio groups.
Key Reaction Steps
- Formation of the pyrazolo[3,4-d]pyrimidine core : Cyclization of chloropyrimidine intermediates with hydrazines.
- Alkylation at N1 position : Using alkyl halides such as iodoethane to introduce the ethyl group.
- Introduction of methylthio group : Via nucleophilic substitution with methylthiolate or related sulfur nucleophiles.
Representative Data
Note: The overall yield of the process is approximately 11%, with reaction conditions optimized for selectivity and purity.
Synthesis via Hydrazine and Malononitrile Intermediates
Method Overview
This route involves initial formation of hydrazino intermediates reacted with ethoxymethylene-malononitrile, followed by hydrolysis and cyclization to form the core structure.
Reaction Pathway
- Reaction of 2-hydrazino-1-phenylethanol with ethoxymethylene-malononitrile.
- Hydrolysis of nitrile groups to amides.
- Cyclization with alkyl esters and sodium ethylate to form dihydro derivatives.
- Oxidative chlorination using Vilsmeier complex (POCl₃/DMF) to introduce chlorine at the desired position.
Data Summary
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyclization | Cyano intermediates + alkyl esters | Reflux in ethanol | Variable | |
| Chlorination | POCl₃/DMF | Reflux | High |
This method allows for the synthesis of the target compound with high regioselectivity and yields up to 77% in the chlorination step.
Specific Preparation of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Method Overview
A shorter, two-step synthesis from commercially available precursors involves:
Reaction Details
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Methylation | Methylating agents | Reflux | Not specified | |
| Chloromethylation | Formaldehyde derivatives | Reflux | Not specified |
This route emphasizes efficiency and cost-effectiveness, producing the compound with fewer steps and high purity.
Notes on Reaction Conditions and Optimization
- Temperature Control: Reactions are typically carried out at low temperatures (~5°C) during initial steps to control reactivity.
- Solvent Choice: Acetonitrile and ethanol are common solvents, providing good solubility and reaction control.
- Purification: Silica gel chromatography is frequently employed to purify the final product, ensuring high purity for subsequent applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic substitution | Chloropyrimidine derivatives | Cyclization, alkylation | Cost-effective, scalable | Low overall yield (~11%) |
| Hydrazine/malononitrile route | Hydrazino intermediates | Hydrolysis, cyclization, chlorination | High regioselectivity | Longer synthesis time |
| Direct chloromethylation | Methylated pyrimidines | Formaldehyde-based chloromethylation | Shorter, efficient | Requires careful control of conditions |
Chemical Reactions Analysis
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium ethoxide for nucleophilic substitution, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has been explored for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for the development of new therapeutic agents targeting various diseases.
Case Studies:
- Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that modifications to the pyrazolo ring can enhance cytotoxicity against cancer cell lines, suggesting that compounds like this compound may serve as lead compounds in anticancer drug development .
The compound's biological activity has been investigated in various contexts, particularly its interaction with biological targets.
Enzyme Inhibition :
Studies have demonstrated that pyrazolo[3,4-d]pyrimidines can act as inhibitors of specific kinases involved in cancer progression. The presence of the chloro and methylthio groups may enhance binding affinity and selectivity towards these targets .
Synthetic Chemistry
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
Synthesis Overview :
The compound is synthesized using sodium hydride in acetonitrile under controlled conditions, yielding approximately 77% . This method can be adapted for large-scale production and further functionalization to explore additional derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural differences between 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and its analogs:
Physicochemical Properties
Notes:
- The methylthio group enhances solubility in organic solvents compared to aryl or CF₃ substituents.
- Fluorinated analogs exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation.
Anticancer Activity
- 4-Chloro-1-ethyl-6-(methylthio): Not directly studied, but pyrazolo[3,4-d]pyrimidines with SCH₃ groups show kinase inhibition (e.g., EGFR).
- 4-Chloro-1-(4-fluorophenyl)-3-methyl : Demonstrated cytotoxicity against breast cancer cell lines (IC₅₀ = 12 µM).
- 4-Chloro-1-isopropyl: Inhibits c-Met kinase (IC₅₀ = 0.8 µM), a target in hepatocellular carcinoma.
Anti-inflammatory and Neuroprotective Effects
Biological Activity
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 1220517-81-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological properties, and relevant studies concerning this compound.
- Molecular Formula : C8H9ClN4S
- Molecular Weight : 228.7019 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological versatility.
Synthesis
The synthesis of this compound typically involves reactions with sodium hydride in acetonitrile under controlled conditions. The yield reported for this synthesis is around 77% with a melting point of 92-93.5°C .
Antitumor Activity
Recent studies have explored the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. Notably, derivatives similar to this compound have been shown to exhibit significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. For instance, a compound structurally related to this pyrazolo derivative demonstrated an IC50 value of 1.83 µM against DHFR, compared to methotrexate (IC50 = 5.57 µM) indicating superior activity .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been assessed through its effects on cyclooxygenase (COX) enzymes. Preliminary findings indicate that certain derivatives exhibit notable inhibition of COX-2 activity, which is crucial in the inflammatory response. For example, some pyrazolo derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Study 1: Antitumor Evaluation
A series of novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor properties. Among these, compounds that retained the core structure of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells by inducing apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study 2: Inhibition of COX Enzymes
In a study assessing the anti-inflammatory effects of various pyrazolo derivatives, it was found that some compounds effectively suppressed COX enzyme activity, leading to reduced production of inflammatory mediators such as prostaglandins. The most potent compounds demonstrated IC50 values as low as 0.04 μmol against COX-2, indicating strong anti-inflammatory potential .
Summary Table of Biological Activities
Q & A
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
